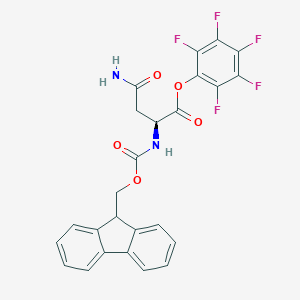

Fmoc-Asn-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester

An In-Depth Technical Guide to N-α-Fmoc-N-β-trityl-L-asparagine Pentafluorophenyl Ester: A Cornerstone of Modern Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and biological activity of the target peptide. Among the vast arsenal of amino acid derivatives, N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester stands out as a sophisticated and highly effective reagent for the incorporation of asparagine residues. This guide provides a comprehensive overview of its chemical structure, synthesis, and application, with a focus on the underlying chemical principles that make it an invaluable tool in solid-phase peptide synthesis (SPPS).

Decoding the Molecular Architecture: A Trifecta of Functionality

The efficacy of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester lies in the synergistic interplay of its three key components: the Fmoc group, the trityl group, and the pentafluorophenyl ester. Each of these moieties serves a distinct and critical purpose in the controlled, stepwise assembly of peptide chains.

1.1 The N-α-Fmoc Group: A Base-Labile Gatekeeper

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality of the asparagine.[1] Its stability in acidic conditions allows for the selective deprotection of acid-labile side-chain protecting groups without premature removal of the N-terminal protection.[1] The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[2] This results in the formation of a dibenzofulvene-piperidine adduct, the release of carbon dioxide, and the desired free N-terminal amine on the growing peptide chain.[1] The progress of this deprotection can be conveniently monitored by UV-Vis spectrophotometry, as the dibenzofulvene-piperidine adduct exhibits a strong UV absorbance.[2][4]

1.2 The N-β-Trityl Group: Guardian of the Side Chain

The asparagine side chain, with its primary amide, is prone to undesirable side reactions during peptide synthesis, most notably dehydration to form a nitrile (-CN) when activated with carbodiimides.[5] The bulky trityl (triphenylmethyl, Trt) group serves as an acid-labile protecting group for the side-chain amide of asparagine, effectively preventing this and other side reactions.[6][7] Furthermore, the presence of the trityl group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[5] The trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used in the final step of SPPS to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[8][9]

1.3 The Pentafluorophenyl Ester: A Highly Activated Carboxyl Group

The pentafluorophenyl (Pfp) ester is a highly reactive activating group for the carboxyl terminus of the amino acid.[10][11] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, thus rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[11] This high reactivity translates to rapid and efficient peptide bond formation, minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the synthesized peptide.[10][11] Kinetic studies have shown that Pfp esters have a significantly higher coupling rate compared to other active esters.[12]

Synthesis and Physicochemical Properties

The synthesis of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is a multi-step process that begins with the protection of the asparagine side chain, followed by the introduction of the Fmoc group, and finally, the activation of the carboxyl group as a pentafluorophenyl ester.

2.1 Synthesis Pathway

Caption: General synthesis pathway for N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester.

A common method for the final esterification step involves the reaction of N-α-Fmoc-N-β-trityl-L-asparagine with pentafluorophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent like dichloromethane.[13]

2.2 Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132388-64-8 | [14][15] |

| Molecular Formula | C₄₄H₃₁F₅N₂O₅ | [14][15] |

| Molecular Weight | 762.73 g/mol | [14] |

| Appearance | White to off-white powder | [16] |

| Purity (HPLC) | ≥95.00% | [16] |

| Storage | Cool, dry place (≤8°C) | [16] |

Application in Solid-Phase Peptide Synthesis (SPPS)

N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is primarily used in Fmoc-based solid-phase peptide synthesis. The pre-activated nature of the pentafluorophenyl ester allows for direct coupling to the resin-bound peptide without the need for in situ activation, which can sometimes lead to side reactions.[17][18]

3.1 SPPS Workflow

Caption: A typical solid-phase peptide synthesis (SPPS) cycle for the incorporation of asparagine.

3.2 Detailed Experimental Protocol for Coupling

The following is a generalized protocol for the incorporation of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester in manual SPPS.

-

Resin Preparation: The solid support with the growing peptide chain and a free N-terminal amine is swelled in DMF.

-

Coupling Solution Preparation: A solution of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester (typically 1.5-3 equivalents relative to the resin loading) in DMF is prepared.

-

Coupling Reaction: The coupling solution is added to the resin, and the mixture is agitated at room temperature for a specified time (e.g., 1-4 hours).

-

Monitoring the Coupling Reaction: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test.[1][10] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.[17]

-

Washing: After a complete coupling, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

3.3 Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group on asparagine, are removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly TFA.[8][9] Scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included in the cocktail to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[8][19]

Analytical Characterization

The purity and identity of N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester and the resulting peptides are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the amino acid derivative and the final peptide.[20] The retention time is characteristic of the compound under specific chromatographic conditions (e.g., column, mobile phase gradient, flow rate).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.[4] Fragmentation patterns can also provide structural information.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the amino acid derivative.[6] Characteristic chemical shifts for the protons and carbons of the Fmoc, trityl, and asparagine moieties confirm the structure.

Conclusion

N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester is a highly refined and indispensable reagent in modern peptide synthesis. Its well-designed chemical architecture, featuring orthogonal protecting groups and a pre-activated carboxyl group, addresses the specific challenges associated with the incorporation of asparagine. By preventing side reactions, enhancing solubility, and promoting efficient coupling, this derivative enables the synthesis of high-purity peptides for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its chemical properties and the rationale behind its use empowers researchers to optimize their synthetic strategies and achieve their desired peptide targets with greater success.

References

-

American Peptide Society. SPPS. Available at: [Link].

-

Fiveable. Kaiser Test Definition - Organic Chemistry Key Term. Available at: [Link].

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

- Houben-Weyl. Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag; 2005.

-

PubChem. Fmoc-Asn(Trt)-OH. National Center for Biotechnology Information. Available at: [Link].

- Green Chemistry. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. 2018;20(19):4493-4498.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].

-

ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link].

-

ResearchGate. Deep learning predicts near-accurate UV−vis Fmoc deprotection traces. Available at: [Link].

-

ResearchGate. How do I form an ester using pentadflurophenol?. Available at: [Link].

- Royal Society of Chemistry. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. 2019;9(46):13437-13441.

-

Activotec. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis. Available at: [Link].

-

ScienceOpen. Supporting Information for: A General Method for the Synthesis of Boronic Acid-Containing Peptides by Solid-Phase Peptide Synthesis. Available at: [Link].

-

SpectraBase. Fmoc-asn(trt)-oh. Available at: [Link].

-

Cambridge Bioscience. Fmoc-Asn(Trt)-OPfp - Bachem AG. Available at: [Link].

-

Raines Lab. Synthesis of Fmoc-Asn(trt)-5,5-dimethyl-L-proline. University of Wisconsin-Madison. Available at: [Link].

-

Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

-

PubMed. p-Chlorotetrafluorophenyl esters of N-protected amino acids. Available at: [Link].

- Amblard M, Fehrentz JA, Martinez J, Subra G. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol. 2006;33(3):239-254.

-

ResearchGate. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Available at: [Link].

-

ResearchGate. Can anyone suggest methods for synthesize amides from carboxylic acids/aldehydes with amino acids to form compounds of the type R-CO-NH-R(amino acid)?. Available at: [Link].

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Available at: [Link].

-

Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH and Key Suppliers. Available at: [Link].

- Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Available at: [Link].

-

Hartrampf Research Group. A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Available at: [Link].

-

PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link].

-

PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis. Available at: [Link].

-

CSBio China. Fmoc-Asn(Trt)-OPfp. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. Available at: [Link].

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Fmoc-Asn(Trt)-OPfp - Bachem AG [bioscience.co.uk]

- 14. scbt.com [scbt.com]

- 15. csbiochina.com [csbiochina.com]

- 16. chempep.com [chempep.com]

- 17. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. verifiedpeptides.com [verifiedpeptides.com]

- 21. spectrabase.com [spectrabase.com]

A Technical Guide to Fmoc-Asn-OPfp: Strategic Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Activated Asparagine in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the introduction of asparagine (Asn) residues presents a unique set of challenges. The primary carboxamide of the asparagine side chain is susceptible to dehydration to a nitrile group during the carboxyl activation step, a common procedure for forming peptide bonds. This side reaction can lead to the formation of β-cyanoalanine-containing peptide impurities, which are often difficult to separate from the desired product, thereby compromising the yield and purity of the final peptide. To circumvent this issue, the use of pre-activated amino acid derivatives has become a cornerstone of modern peptide chemistry. Fmoc-Asn-OPfp, the pentafluorophenyl (Pfp) ester of N-α-Fmoc-L-asparagine, is a highly effective reagent designed to address this challenge. The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive towards nucleophilic attack by the free amine of the growing peptide chain, facilitating rapid and efficient peptide bond formation with minimal side reactions.[1] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its strategic application in SPPS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties dictate its storage, handling, and reactivity.

| Property | Value | Source |

| CAS Number | 86060-99-3 | Cambridge Bioscience |

| Molecular Formula | C₂₅H₁₇F₅N₂O₅ | Cambridge Bioscience |

| Molecular Weight | 520.41 g/mol | Cambridge Bioscience |

| Appearance | White to off-white powder | Generic observation |

| Storage | 2-8°C, desiccated | Generic observation |

The Pentafluorophenyl Ester: A Superior Activating Group

The efficacy of this compound lies in the chemical properties of the pentafluorophenyl ester. The five highly electronegative fluorine atoms on the phenyl ring create a powerful inductive effect, withdrawing electron density from the ester carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The pentafluorophenoxide anion is an excellent leaving group, further driving the reaction towards rapid and efficient peptide bond formation.

Kinetic studies have demonstrated that pentafluorophenyl esters exhibit significantly higher coupling rates compared to other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. This high reactivity is a key advantage as it allows for shorter coupling times, which in turn minimizes the potential for side reactions, including racemization and the aforementioned dehydration of the asparagine side chain.

Strategic Advantages of Using this compound

The use of the pre-activated this compound ester offers several distinct advantages in SPPS:

-

Minimization of Side Reactions: The primary advantage is the significant reduction of side-chain dehydration to form β-cyanoalanine. By pre-activating the carboxyl group, the asparagine derivative is not exposed to the harsh conditions of in-situ activation reagents, which are often the cause of this undesirable side reaction.[1]

-

Enhanced Coupling Efficiency: The high reactivity of the Pfp ester ensures rapid and complete coupling, which is particularly beneficial for sterically hindered couplings or for sequences known to be "difficult."

-

Preservation of Tryptophan Residues: In peptides containing both asparagine and tryptophan, the use of this compound is particularly advantageous. Some side-chain protecting groups for asparagine can lead to the alkylation of tryptophan residues during the final acidic cleavage step. By using the unprotected this compound, this side reaction is avoided, leading to a purer final product.[1]

-

Convenience and Reproducibility: As a stable, isolable solid, this compound is convenient to handle and weigh, leading to more reproducible coupling reactions compared to in-situ activation methods that can be sensitive to reaction conditions and reagent quality.

Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

N,N-Diisopropylethylamine (DIPEA) (for neutralization, if necessary)

-

Kaiser test solutions

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

For improved efficiency and to suppress potential side reactions, 1-hydroxybenzotriazole (HOBt) (1.5 to 3.0 equivalents) can be added to the this compound solution.

-

Add the this compound solution (with or without HOBt) to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

-

Monitoring and Completion:

-

After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow or colorless beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, continue the coupling reaction for an additional 1-2 hours and re-test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualization of Key Processes

Caption: A simplified workflow for the incorporation of an asparagine residue using this compound in solid-phase peptide synthesis.

Caption: The mechanism of peptide bond formation using this compound, highlighting the nucleophilic attack by the free amine of the peptide-resin.

Conclusion

This compound is a valuable and highly effective reagent for the incorporation of asparagine residues in solid-phase peptide synthesis. Its pre-activated nature as a pentafluorophenyl ester facilitates rapid and efficient coupling while minimizing the risk of common side reactions, particularly the dehydration of the asparagine side chain. For researchers and drug development professionals, the strategic use of this compound can lead to higher yields and purities of the target peptide, especially in the synthesis of complex or sensitive sequences. A thorough understanding of its properties and the implementation of optimized protocols are key to leveraging the full potential of this important building block in peptide chemistry.

References

-

Cambridge Bioscience. This compound. [Link]

-

G. B. Fields, R. L. Noble. "Asparagine coupling in Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 1990. [Link]

Sources

Mechanism and Application of Fmoc-Asn(Trt)-OPfp in Amide Bond Formation: A Technical Guide for Advanced Peptide Synthesis

Executive Summary: The incorporation of asparagine (Asn) residues into peptide sequences is a well-documented challenge in solid-phase peptide synthesis (SPPS). Standard activation methods can induce deleterious side reactions, primarily dehydration of the side-chain amide to a nitrile and base-catalyzed aspartimide formation. These byproducts compromise the purity, yield, and biological integrity of the final peptide. This technical guide provides an in-depth analysis of the mechanism and application of pre-activated pentafluorophenyl (Pfp) esters of asparagine, with a focus on Fmoc-Asn(Trt)-OPfp, as a superior strategy to mitigate these issues. We will explore the chemical principles of Pfp ester activation, the critical role of the trityl (Trt) side-chain protecting group, and provide field-proven protocols for its successful implementation.

Introduction: The Asparagine Challenge in Peptide Synthesis

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the assembly of complex peptide chains on a solid support through iterative cycles of deprotection and coupling.[1][2] While highly effective, the chemical diversity of the 20 proteinogenic amino acids presents unique challenges. Asparagine, in particular, is notorious for two primary side reactions that can severely impact synthesis fidelity.

Side-Chain Dehydration to β-Cyanoalanine

During the crucial carboxyl activation step, common in-situ coupling reagents, especially carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), can promote the irreversible dehydration of the Asn side-chain amide.[3][4] This results in the formation of a β-cyanoalanine residue within the peptide sequence, introducing a significant and often inseparable impurity with an 18 Da mass difference.[4]

Aspartimide Formation

The second major challenge, aspartimide formation, occurs during the Nα-Fmoc deprotection step.[5] The basic conditions required for Fmoc removal, typically treatment with piperidine, can catalyze an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the asparagine residue.[6] This succinimide intermediate, or aspartimide, is problematic for several reasons:

-

Chain Termination: The aspartimide is resistant to further coupling.

-

Isomerization: The intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also a significant amount of the isomeric β-aspartyl peptide, where the peptide backbone proceeds through the side-chain carboxyl group.[7]

-

Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization under basic conditions.[6]

These challenges necessitate a synthetic strategy that circumvents in-situ activation of the Asn carboxyl group and protects the side-chain amide from intramolecular reactions.

The Core Mechanism: Pentafluorophenyl (Pfp) Esters in Amide Bond Formation

A robust solution to activation-related side reactions is the use of pre-formed "active esters." Among these, pentafluorophenyl (Pfp) esters of N-protected amino acids are exceptionally effective for peptide bond formation.[8][9]

The reactivity of Pfp esters stems from the highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the pentafluorophenoxide anion an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8][10]

The coupling mechanism proceeds as follows:

-

Nucleophilic Attack: The free N-terminal amine of the growing peptide chain on the solid support attacks the highly electrophilic carbonyl carbon of the Fmoc-amino acid-OPfp ester.

-

Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

-

Intermediate Collapse: The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the stable pentafluorophenoxide leaving group. This results in the formation of a new, stable amide (peptide) bond.

The high reactivity of Pfp esters leads to rapid coupling kinetics, which is crucial for minimizing side reactions and ensuring high yields.[11]

Comparative Analysis of Asparagine Incorporation Strategies

The choice of asparagine derivative and coupling method has a profound impact on the purity of the crude peptide product. The following table summarizes the relative performance of common strategies.

| Strategy | Activation Method | Prevents Nitrile Formation? | Prevents Aspartimide Formation? | Relative Coupling Speed | Overall Purity / Risk of Side Products |

| Fmoc-Asn-OH | In-situ (e.g., DIC/HOBt) | No [3][4] | No | Moderate | Low / Very High Risk |

| This compound | Pre-activated Ester | Yes [3] | No | Fast [11] | Moderate / High Risk (from aspartimide) |

| Fmoc-Asn(Trt)-OH | In-situ (e.g., HATU/DIPEA) | Yes [12] | Yes [13] | Very Fast | High / Low Risk |

| Fmoc-Asn(Trt)-OPfp | Pre-activated Ester | Yes [4] | Yes [13][12] | Fast | Very High / Very Low Risk |

As the data indicates, the use of Fmoc-Asn(Trt)-OPfp represents the most robust and self-validating system, proactively preventing both major side reactions associated with asparagine incorporation.

Experimental Workflow and Protocols

Incorporating Fmoc-Asn(Trt)-OPfp into a standard SPPS workflow is straightforward. The pre-activated nature of the reagent eliminates the need for in-situ coupling agents, simplifying the process.

Detailed Protocol: Coupling of Fmoc-Asn(Trt)-OPfp

This protocol assumes a standard Fmoc SPPS procedure on a 0.1 mmol scale.

-

Resin Preparation: The peptide-resin must have a free N-terminal amine, achieved by standard treatment with 20% piperidine in DMF followed by thorough DMF washing.

-

Reagent Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Asn(Trt)-OPfp (0.3 mmol, ~229 mg) in high-purity, anhydrous DMF (approx. 2 mL). Ensure complete dissolution.

-

Coupling Reaction: Add the Fmoc-Asn(Trt)-OPfp solution to the vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.

-

Monitoring (Kaiser Test): To confirm the reaction has gone to completion, perform a qualitative ninhydrin (Kaiser) test. [14] * Collect a small sample of resin beads (~5 mg).

-

Wash thoroughly with DMF, then DCM.

-

Add ninhydrin test solutions and heat at 100°C for 3-5 minutes.

-

Result: A yellow/colorless solution indicates complete coupling (no free primary amines). A blue/purple color indicates incomplete coupling, and a recoupling step may be necessary.

-

-

Continuation: Once a negative Kaiser test is achieved, proceed with washing (DCM) and the next Fmoc deprotection cycle.

Protocol: Final Cleavage and Deprotection

-

Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage: Add a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5), to the resin.

-

Incubation: Stir at room temperature for 2-3 hours. The Trt group is efficiently cleaved by TFA. [12]4. Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Conclusion and Field-Proven Insights

The strategic use of Fmoc-Asn(Trt)-OPfp is a cornerstone of modern, high-fidelity peptide synthesis. By leveraging a pre-activated, highly reactive ester, it completely bypasses the risk of side-chain dehydration during coupling. Simultaneously, the sterically demanding Trt group provides robust protection against aspartimide formation during base-mediated deprotection steps. This dual-functionality reagent is a self-validating system that minimizes the formation of intractable impurities, thereby simplifying downstream purification and ensuring the chemical integrity of the final product. For researchers, scientists, and drug development professionals, adopting Fmoc-Asn(Trt)-OPfp as the default building block for asparagine incorporation is a critical step toward more reliable and successful peptide synthesis outcomes.

References

- Benchchem. The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. [URL: https://www.benchchem.com/product/b1069/technical-center/the-role-of-pentafluorophenol-in-modern-peptide-synthesis-a-technical-guide]

- HighFine biotech. The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. [URL: https://www.highfine.com/the-crucial-role-of-pentafluorophenol-in-efficient-peptide-synthesis.html]

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2577900/]

- Gongora-Benitez, M., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8638612/]

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating D-Asparagine. [URL: https://www.benchchem.

- Suzhou Highfine Biotech. (2022). Pentafluorophenol and its derivatives. [URL: https://www.suzhouhighfine.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-ps3]

- Chan, W. C., & White, P. D. (Eds.). (2000). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [URL: https://academic.oup.com/book/5261/chapter-abstract/147983652]

- Benchchem. Technical Support Center: Pentafluorophenyl (PFP) Ester Chemistry in SPPS. [URL: https://www.benchchem.com/product/b1069/technical-center/technical-support-center-pentafluorophenyl-pfp-ester-chemistry-in-spps]

- Capasso, S., et al. (2000). Effect of lysine residues on the deamidation reaction of asparagine side chains. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10715638/]

- Benchchem. Technical Support Center: Synthesis of Peptides Containing Asparagine. [URL: https://www.benchchem.com/product/afn163/technical-center/technical-support-center-synthesis-of-peptides-containing-asparagine]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Asn(Trt)-OH: A Synthesis Strategy for Cleaner Peptides. [URL: https://www.inno-pharmchem.

- Basheer, A., & Al-Gharabli, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2011/vol3,no.2/chemtech_vol3_no.2_4.pdf]

- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [URL: https://www.semanticscholar.org/paper/Coupling-efficiencies-of-amino-acids-in-the-solid-Young-Huang/9b1011666874c43a027d14d232a5e8c156f7e8a9]

- Cruz, L. J., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis]

- Aapptec Peptides. Fmoc-Amino Acid OPfp Esters. [URL: https://www.aapptec.com/fmoc-amino-acid-opfp-esters-fa050]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [URL: https://www.inno-pharmchem.com/news/mastering-fmoc-asn-trt-oh-a-key-to-high-purity-peptide-synthesis]

- Aapptec Peptides. Fmoc-Asn(Trt)-OPfp [132388-64-8]. [URL: https://www.aapptec.com/fmoc-asn-trt-opfp-afn195]

- Advanced ChemTech. Fmoc-Asn(Trt)-OPfp. [URL: https://www.advancedchemtech.com/product/fmoc-asn-trt-opfp/]

- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697058/]

- Sigma-Aldrich. Fmoc-Asn(Trt)-OPfp Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852132]

- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-ps3]

- Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [URL: https://www.youtube.

- CymitQuimica. Fmoc-Asn(Trt)-OPfp. [URL: https://www.cymitquimica.com/en/products/54-PC48022/fmoc-asn-trt-opfp]

- AAPPTEC. Guide to Solid Phase Peptide Synthesis. [URL: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-ps3]

Sources

- 1. peptide.com [peptide.com]

- 2. youtube.com [youtube.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentafluorophenol and its derivatives [en.highfine.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

Solubility and Stability of Fmoc-Asn-OPfp in N,N-Dimethylformamide: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of asparagine (Asn) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily related to the poor solubility of its derivatives and the propensity for side-chain reactions. While the use of side-chain protected forms like Fmoc-Asn(Trt)-OH is common, the direct application of unprotected active esters such as Fmoc-L-Asparagine pentafluorophenyl ester (Fmoc-Asn-OPfp) offers a streamlined approach by avoiding additional deprotection steps. This guide provides a comprehensive analysis of the solubility and stability of this compound in N,N-Dimethylformamide (DMF), the workhorse solvent of Fmoc-based SPPS. We will explore the physicochemical rationale behind its behavior, present field-proven protocols for empirical validation, and offer best practices to mitigate degradation and ensure successful couplings.

Introduction: The Strategic Role of this compound

In modern peptide synthesis, the pursuit of efficiency, purity, and complexity demands a nuanced understanding of each building block. Asparagine is a notoriously challenging residue. The use of in-situ coupling reagents like dicyclohexylcarbodiimide (DCC) with unprotected Fmoc-Asn-OH can lead to the irreversible dehydration of the side-chain amide to a β-cyanoalanine derivative, terminating the peptide chain.[1][2]

To circumvent this, pre-activated esters are employed. Pentafluorophenyl (Pfp) esters, in particular, have gained prominence due to their high reactivity and relative stability.[3][4] The electron-withdrawing nature of the pentafluorophenyl ring creates an excellent leaving group, facilitating rapid and efficient amide bond formation while minimizing racemization.[4][5]

The choice between side-chain protected Fmoc-Asn(Trt)-OPfp and unprotected this compound is a critical decision point:

-

Fmoc-Asn(Trt)-OPfp: The trityl (Trt) group significantly enhances solubility in organic solvents and provides steric shielding to prevent side-chain dehydration.[6][7] It is the standard choice for most applications.

-

This compound: This derivative offers the advantage of a more direct workflow, as no final side-chain deprotection step is required for the Asn residue. It is particularly useful in syntheses where the final peptide must be free of scavengers typically used for Trt group removal or in specific conjugation strategies.

However, the benefits of this compound are contingent upon a thorough understanding of its behavior in solution. This guide focuses on providing that critical knowledge.

Comparative Physicochemical Properties

For context, the properties of both the unprotected and Trt-protected Pfp esters are presented below.

| Property | This compound | Fmoc-Asn(Trt)-OPfp |

| CAS Number | 86060-99-3[8] | 132388-64-8[9] |

| Molecular Formula | C₂₅H₁₇F₅N₂O₅[8] | C₄₄H₃₁F₅N₂O₅[9] |

| Molecular Weight | 520.41 g/mol [8] | 762.72 g/mol [9] |

| Appearance | White powder[10] | White to light yellow/beige powder[9] |

| Primary Advantage | No side-chain deprotection required. | High solubility, prevents side-chain reactions.[6][7] |

Solubility Profile in DMF

The solubility of an activated amino acid derivative is paramount for achieving efficient and complete coupling reactions in SPPS. Poor solubility can lead to reagent aggregation, incomplete reactions, and the formation of deletion sequences, compromising the purity of the final peptide.[6]

The Causality of Solubility: Protected vs. Unprotected Asparagine

The primary amide in the side chain of asparagine is capable of forming strong hydrogen bonds. In the absence of a protecting group, these interactions can lead to intermolecular aggregation, significantly reducing solubility in common SPPS solvents like DMF. This is a well-documented issue with Fmoc-Asn-OH.[7] this compound, sharing this unprotected side chain, is expected to exhibit similarly limited solubility.

Conversely, the bulky, hydrophobic trityl group on Fmoc-Asn(Trt)-OPfp disrupts this intermolecular hydrogen bonding, leading to excellent solubility.[6] A technical datasheet for Fmoc-Asn(Trt)-OPfp specifies it as "clearly soluble" at a concentration of 0.5 mmole in 3 ml DMF (approx. 0.167 M).[9]

Qualitative Solubility Assessment

Based on established principles and available data, the following qualitative solubility can be expected.

| Compound | Expected Solubility in High-Purity DMF at 25°C | Rationale |

| This compound | Low to Moderate | Unprotected side-chain amide allows for intermolecular hydrogen bonding and aggregation, similar to Fmoc-Asn-OH.[7] |

| Fmoc-Asn(Trt)-OPfp | High (≥0.17 M) | The Trt group sterically hinders side-chain hydrogen bonding, promoting dissolution in organic solvents.[6][9] |

Experimental Protocol: Determining Practical Solubility

Given that solubility can be affected by DMF grade, water content, and temperature, it is essential to perform a practical solubility test.

Objective: To determine the maximum practical concentration of this compound in a specific lot of DMF at room temperature.

Materials:

-

This compound

-

High-purity, anhydrous DMF (peptide synthesis grade)

-

Vortex mixer

-

Analytical balance

-

Small volume glass vials (e.g., 2 mL)

Methodology:

-

Preparation: Tare a clean, dry 2 mL glass vial on an analytical balance.

-

Initial Aliquot: Add approximately 26 mg of this compound to the vial (corresponds to 0.05 mmol). Record the exact mass.

-

Solvent Addition (Step 1): Add 250 µL of DMF to the vial. This targets a concentration of ~0.2 M.

-

Dissolution Attempt: Cap the vial securely and vortex vigorously for 2-3 minutes.

-

Visual Inspection: Observe the solution against a dark background. Look for any undissolved particulate matter.

-

Titration (if needed): If solid material remains, add DMF in 50 µL increments, vortexing for 2 minutes after each addition, until the solid is fully dissolved.

-

Calculation: Record the total volume of DMF required for complete dissolution. Calculate the solubility using the formula: Solubility (M) = (Mass of this compound (g) / 520.41 g/mol ) / Total Volume of DMF (L)

-

Documentation: Record the calculated solubility, the specific grade and lot number of the DMF, and the ambient temperature. This value represents the maximum concentration you should use for preparing your stock solutions.

Stability in DMF: Degradation Pathways and Mitigation

While Pfp esters are more robust than many other activated esters, they are not immune to degradation, particularly when stored in solution.[11] The stability of this compound in DMF is primarily threatened by two key pathways: hydrolysis and premature Fmoc deprotection.

// Nodes FmocAsnOPfp [label="this compound\nin DMF Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="Trace H₂O\n(from solvent/air)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Basic Impurities\n(e.g., Dimethylamine)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMF [label="DMF Degradation", shape=plaintext, fontcolor="#5F6368"]; Hydrolyzed [label="Inactive Product\n(Fmoc-Asn-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotected [label="Side Product\n(H-Asn-OPfp + Dibenzofulvene)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges H2O -> FmocAsnOPfp [label="Hydrolysis"]; Amine -> FmocAsnOPfp [label="Premature\nFmoc Deprotection"]; FmocAsnOPfp -> Hydrolyzed [style=dashed]; FmocAsnOPfp -> Deprotected [style=dashed]; DMF -> Amine;

// Style {rank=same; H2O; Amine;} {rank=same; Hydrolyzed; Deprotected;} }

Key degradation pathways for this compound in DMF.

Pathway 1: Hydrolysis

-

Mechanism: Pfp esters, while less susceptible to hydrolysis than many counterparts, will react with water.[11] Nucleophilic attack by water on the activated carbonyl carbon results in the formation of the inactive Fmoc-Asn-OH and the release of pentafluorophenol.

-

Causality: The primary source of water is often the DMF solvent itself, which is hygroscopic, or atmospheric moisture.

-

Impact: This degradation reduces the effective concentration of the active ester, leading to lower coupling efficiency and potential for incomplete reactions.

-

Mitigation:

-

Use high-purity, anhydrous DMF (<50 ppm water).

-

Use sealed bottles with septa and handle under an inert atmosphere (N₂ or Ar).

-

Prepare solutions of this compound immediately before use. Avoid storing stock solutions for extended periods.

-

Pathway 2: Premature Fmoc Deprotection

-

Mechanism: The Fmoc group is designed to be labile to secondary amines like piperidine.[12] DMF can slowly decompose to form dimethylamine and formic acid.[13] The basic dimethylamine impurity is sufficient to catalyze the removal of the Fmoc group.

-

Causality: This is an inherent stability issue with DMF, exacerbated by prolonged storage, exposure to light, and elevated temperatures.[13]

-

Impact: Premature deprotection generates H-Asn-OPfp. In an automated synthesizer, this can lead to double incorporation of asparagine at the intended position, resulting in a difficult-to-remove (Asn)₂ insertion impurity.

-

Mitigation:

-

Always use fresh, high-quality DMF.

-

If the quality is uncertain, perform a test for basic impurities or consider degassing the solvent.

-

As with hydrolysis, the most effective strategy is to prepare the solution just prior to the coupling step.

-

Protocol: HPLC-Based Stability Assessment

This protocol provides a quantitative method to assess the stability of this compound in your working solvent over a typical automated synthesis timeframe.

Objective: To quantify the degradation of this compound in DMF over 24 hours at room temperature.

// Nodes start [label="Prepare 0.1 M\nthis compound\nin DMF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; t0 [label="Time = 0 hr\nInject Aliquot 1\ninto HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate stock solution\nat Room Temperature\n(capped, dark)", shape=box3d, fillcolor="#FFFFFF", fontcolor="#202124"]; t_x [label="At Time = X hrs\n(e.g., 2, 4, 8, 24 hrs)\nInject new aliquot", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Chromatograms:\n- Integrate peak areas\n- Calculate % Parent Peak", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Plot % Parent Peak\nvs. Time", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> t0; t0 -> incubate; incubate -> t_x [label="Repeat sampling"]; t_x -> analyze; analyze -> end; }

Experimental workflow for HPLC-based stability study.

Materials:

-

This compound and DMF (the same lot used for synthesis)

-

HPLC system with a UV detector and a C18 column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a solution of this compound in DMF at your typical coupling concentration (e.g., 0.2 M).

-

Time Point 0 (T=0): Immediately after preparation, dilute an aliquot of the stock solution into a suitable solvent (e.g., 50% ACN/water) to a final concentration of ~1 mg/mL in an autosampler vial. Immediately inject this sample onto the HPLC.

-

Incubation: Store the stock solution vial, tightly capped, on a lab bench at room temperature, protected from direct light.

-

Subsequent Time Points: At regular intervals (e.g., T=2, 4, 8, and 24 hours), withdraw another aliquot from the stock solution, dilute it in the same manner, and inject it into the HPLC.

-

HPLC Analysis:

-

Data Analysis:

-

For each chromatogram, identify the main peak corresponding to intact this compound.

-

Identify any new peaks that appear or grow over time. These are likely degradation products (e.g., Fmoc-Asn-OH will have a shorter retention time).

-

Integrate the area of all peaks.

-

Calculate the percentage of intact this compound at each time point: % Intact = (Area of Parent Peak / Total Area of All Peaks) * 100

-

-

Interpretation: Plot the % Intact versus time. This will give you a clear degradation profile and inform you of the maximum time you can safely leave the reagent in solution on your synthesizer.

Summary of Best Practices

As a Senior Application Scientist, my recommendation is to treat this compound as a highly reactive, semi-stable intermediate. The following best practices will ensure its effective use:

-

Procure High-Quality Reagents: Start with high-purity this compound and, critically, anhydrous, peptide-synthesis-grade DMF. The quality of your solvent is as important as the quality of your amino acid derivative.

-

Validate Solubility: Never assume solubility. Perform the quick practical solubility test described in Section 2.3 to determine the working maximum for your specific reagents and conditions.

-

Prepare Solutions "Just-in-Time": The single most effective way to mitigate stability issues is to dissolve this compound immediately before it is needed for the coupling reaction. Avoid placing prepared solutions in the amino acid rack of an automated synthesizer for extended periods.

-

Use an Inert Atmosphere: When handling DMF and preparing solutions, work under a blanket of nitrogen or argon to minimize exposure to atmospheric moisture.

-

Store Properly: Store solid this compound desiccated at the recommended temperature (typically 2-8°C or colder) to prevent slow degradation of the solid material.[10]

By adhering to these principles and understanding the underlying chemical rationale, researchers can successfully leverage the advantages of this compound to synthesize complex asparagine-containing peptides with high purity and yield.

References

-

Takayuki, I., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega. Retrieved from [Link]

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]

-

Wikipedia. (2024). Pentafluorophenyl esters. Retrieved from [Link]

-

Tantillo, A. R., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH Solubility and Deprotection. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OPfp. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). This compound - Bachem AG. Retrieved from [Link]

-

AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 86060-99-3, this compound. Retrieved from [Link]

-

Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

Sources

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. This compound - Bachem AG [bioscience.co.uk]

- 9. Fmoc-Asn(Trt)-OPfp Novabiochem 132388-64-8 [sigmaaldrich.com]

- 10. Cas 86060-99-3,this compound | lookchem [lookchem.com]

- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

Pentafluorophenyl Esters in Peptide Coupling: A Technical Guide to Enhancing Synthesis Efficiency and Purity

For researchers, scientists, and drug development professionals engaged in the intricate science of peptide synthesis, the choice of coupling methodology is a critical determinant of success. Inefficient peptide bond formation can lead to a cascade of undesirable outcomes, including low yields, racemization, and the generation of deletion sequences that complicate purification. This technical guide provides an in-depth exploration of pentafluorophenyl (PFP) esters as a superior class of activating agents in peptide synthesis, offering a robust solution to many of these challenges. As a senior application scientist, this guide will not only detail protocols but also elucidate the underlying chemical principles that make PFP esters a powerful tool in the modern peptide chemist's arsenal.

The Challenge of Peptide Bond Formation: The Role of Activation

The formation of a peptide (amide) bond between two amino acids is a condensation reaction that is not spontaneous under standard conditions. The carboxylic acid moiety of one amino acid must be "activated" to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amino group of the incoming amino acid. The ideal activating agent should facilitate rapid and complete coupling while minimizing side reactions, most notably the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.

Pentafluorophenyl Esters: A Chemically Privileged Activating Group

Pentafluorophenyl (PFP) esters are highly reactive "active esters" used to facilitate the formation of amide bonds.[1] Their efficacy is rooted in the potent electron-withdrawing nature of the pentafluorophenyl group.[1][2] This property significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] Furthermore, the resulting pentafluorophenoxide is an excellent leaving group, which promotes the rapid and efficient formation of the peptide bond.[3][4]

The advantages of using PFP esters are multifaceted and address several key challenges in peptide synthesis:

-

High Reactivity and Rapid Kinetics: Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to other active esters.[3] For instance, the relative rate of coupling for PFP esters is significantly higher than that of p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a reported rate ratio of 111:1:3.4, respectively.[1][5] This rapid reaction kinetic is crucial for minimizing side reactions that can occur during prolonged coupling times.[3][5]

-

Reduced Side Reactions and High Purity: The use of pre-formed, and often crystalline, PFP esters of N-protected amino acids avoids the in-situ activation step required by many other coupling reagents.[6] This approach prevents the growing peptide chain from being exposed to excess activating agents and their byproducts, thereby reducing the risk of unwanted modifications.[1][6] The result is often a higher purity of the crude peptide product, which simplifies downstream purification efforts.[6][7]

-

Stability and Suitability for Automation: PFP esters are generally stable, crystalline compounds that can be prepared in advance, purified, and stored.[1][6] This stability makes them highly suitable for use in automated solid-phase peptide synthesis (SPPS) systems, where reagents may be stored in solution for extended periods.[1][8] They are also less susceptible to spontaneous hydrolysis compared to other common active esters like N-hydroxysuccinimide (NHS) esters.[1][9]

-

Minimization of Racemization: The high reactivity of PFP esters leads to shorter coupling times, which in turn helps to minimize the risk of racemization, a critical factor for maintaining the biological activity of the final peptide.[4][10] This is particularly beneficial when coupling amino acids that are prone to losing their stereochemical integrity during activation.[1]

-

Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, the high reactivity of PFP esters can enable efficient peptide bond formation without the need for coupling additives like 1-Hydroxybenzotriazole (HOBt).[11] This simplifies the reaction mixture and reduces the formation of byproducts, further streamlining the purification process.[11]

The Mechanism of PFP Ester-Mediated Peptide Coupling

The mechanism of peptide bond formation using a PFP ester is a classic nucleophilic acyl substitution reaction. The process can be visualized as a two-step sequence:

-

Activation: The carboxylic acid of an N-protected amino acid is first converted into a PFP ester. This is typically achieved by reacting the amino acid with pentafluorophenol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Coupling: The PFP ester of the N-protected amino acid is then introduced to the free amino group of the second amino acid (or the N-terminus of a growing peptide chain). The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the PFP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenoxide leaving group and forming the desired peptide bond.

Caption: PFP Ester-Mediated Peptide Coupling Workflow.

Quantitative Performance of PFP Esters

The efficacy of a coupling reagent is ultimately judged by its ability to produce the desired peptide in high yield and purity. The following table summarizes comparative data for the synthesis of the acyl carrier protein (ACP) fragment 65-74, a well-established benchmark for evaluating coupling efficiency due to its challenging sequence.[7]

| Coupling Reagent | Crude Peptide Purity (%) |

| PFP Ester | >90 |

| HATU | ~95 |

| HCTU | ~93 |

| HBTU | ~85 |

| DIC/HOBt | ~80 |

Data adapted from literature reports for the synthesis of ACP (65-74).[6][7]

As the data indicates, PFP esters demonstrate performance on par with or exceeding that of many commonly used coupling reagents, yielding crude peptide of very high purity.[6][7]

Experimental Protocols

The following section provides detailed, self-validating methodologies for the preparation and application of PFP esters in peptide synthesis. These protocols are designed to be robust and reproducible.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general method for the synthesis of Fmoc-amino acid PFP esters using DCC as the coupling agent.

Materials:

-

Fmoc-protected amino acid

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolution: Dissolve the Fmoc-protected amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a minimal amount of ethyl acetate or a mixture of ethyl acetate and dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise to the cooled solution over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.[4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Workup:

-

Filter off the precipitated DCU and wash the filter cake with a small amount of cold ethyl acetate.[4]

-

Combine the filtrates and wash successively with saturated aqueous NaHCO₃ (2x) and brine (1x).[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]

-

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure Fmoc-amino acid pentafluorophenyl ester.[4] The product is typically a stable, white crystalline solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

This protocol outlines a typical coupling cycle in an automated or manual SPPS workflow.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-amino acid pentafluorophenyl ester

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Fmoc Solid-Phase Peptide Synthesis

<_SPLIT_SEPARATOR>

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology.[1] Its robustness, efficiency, and amenability to automation have established it as the foremost method for chemically synthesizing peptides for a wide range of applications, from fundamental research to the creation of novel therapeutics.[1][2] This in-depth technical guide explores the core principles of Fmoc SPPS, offering a detailed look at the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

The revolutionary concept behind SPPS, developed by R. Bruce Merrifield, involves anchoring the first C-terminal amino acid to an insoluble polymer support, known as a resin.[1][3] This foundational step confines the entire synthesis process to a single reaction vessel. This allows for the easy removal of liquid-phase reagents and byproducts through simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This approach greatly simplifies the purification of intermediates and allows the use of excess reagents to drive reactions to completion, making it highly suitable for automation.[1][2]

The choice of resin is a critical decision that depends on the desired C-terminal functionality of the final peptide.[1][4]

-

Wang or 2-chlorotrityl chloride resins are typically used for peptides with a C-terminal carboxylic acid.[1][4][5]

-

Rink amide resin is the standard choice for producing peptide amides.[4][5]

Before beginning the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[1][4][5]

| Resin Type | Linker | Cleavage Condition | C-Terminal Functionality | Key Advantage |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | Good stability, widely used. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Very Mild Acid (e.g., 1% TFA) | Carboxylic Acid / Protected Fragments | Allows for synthesis of fully protected peptide fragments. |

| Rink Amide Resin | Knorr/Rink linker | Strong Acid (e.g., 95% TFA) | Amide | Standard for peptide amides, good cleavage efficiency. |

A summary of common resins used in Fmoc SPPS.

The Fmoc Protecting Group: An Orthogonal Strategy

The success of Fmoc SPPS hinges on an orthogonal protection strategy. The temporary Nα-amino protecting group (Fmoc) must be removable under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. The Fmoc group is ideal for this, as it is stable in acidic and neutral conditions but is readily cleaved by a mild base, typically piperidine.[6] This is in contrast to the acid-labile side-chain protecting groups (like Boc, Trt, and Pbf) and the resin linker, which are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[6]

The Fmoc SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide is an iterative process, with each cycle adding one amino acid to the growing chain. Each cycle consists of four main steps: deprotection, washing, coupling, and another washing step.

The iterative workflow of Fmoc-based solid-phase peptide synthesis.

1. Deprotection: Unmasking the Amine

The cycle begins by removing the Fmoc group from the N-terminus of the resin-bound amino acid or peptide. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine in DMF.[1]

-

Mechanism: The deprotection is an E1cB elimination reaction. The piperidine abstracts the acidic proton from the 9-position of the fluorenyl ring.[6][7] This results in the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by piperidine to form a stable adduct.[6][7][8] This adduct, along with excess piperidine, is then washed away. The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.

Protocol 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]

2. Amino Acid Activation and Coupling: Forging the Peptide Bond

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain.[9][10][11] This is the most critical step in the synthesis.

-

Mechanism: Modern SPPS relies on coupling reagents that facilitate the rapid formation of an active intermediate, typically an active ester. This is usually achieved using aminium/uronium or phosphonium salts like HBTU, HCTU, and HATU, or by using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure.[9][10] These reagents react with the Fmoc-amino acid to form a highly reactive species that is then readily attacked by the N-terminal amine on the resin-bound peptide.[9]

Activation of the incoming amino acid to facilitate peptide bond formation.

| Coupling Reagent | Full Name | Class | Advantages | Considerations |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Fast, efficient, widely used. | Requires a non-nucleophilic base (e.g., DIPEA). |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Faster and more efficient than HBTU, reduced racemization.[10] | Higher cost than HBTU. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very efficient, especially for difficult couplings. | Can be more expensive. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide + Additive | Low cost, low racemization risk with Oxyma. | Can form insoluble urea byproduct. |

A comparison of common coupling reagents in Fmoc SPPS.

3. Optional Steps: Capping and Monitoring

-

Capping: If a small fraction of the N-terminal amines fails to couple with the incoming amino acid, they will have a free amine. To prevent the formation of deletion sequences, these unreacted amines can be permanently blocked or "capped" by acetylation.[12] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[5][13] Capping ensures that the final product is easier to purify, as the capped, truncated peptides are chemically distinct from the target peptide.[12]

-

Monitoring: To ensure the coupling reaction has gone to completion, a qualitative colorimetric test can be performed on a small sample of the resin beads. The Kaiser test is most common; it gives a dark blue color in the presence of free primary amines. A negative (yellow/colorless) result indicates a successful coupling.

Final Cleavage and Deprotection: Releasing the Peptide

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[14] This is typically accomplished in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[15]

-

The Role of Scavengers: During acidolysis, the cleavage of protecting groups generates highly reactive carbocations.[14][15][16] These can cause unwanted side reactions by modifying sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[14][15] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[14][16][17] The composition of the cocktail must be tailored to the specific amino acids present in the peptide sequence.[18]

| Scavenger | Target Residue(s) | Function |

| Water (H₂O) | Trp (Boc group) | Hydrolyzes t-butyl cations. |

| Triisopropylsilane (TIS) | Trp, general carbocations | Reduces carbocations via hydride transfer.[19] |

| 1,2-Ethanedithiol (EDT) | Cys (Trt group), Met | Prevents reattachment of Trt group and reduces Met sulfoxide.[17][20] |

| Thioanisole | Arg (Pbf/Pmc), Met | Traps cations from Arg protecting groups, prevents Met oxidation. |

| Phenol | General scavenger | Aromatic scavenger for various cationic species.[19] |

Common scavengers and their roles in TFA cleavage cocktails.

Protocol 2: Standard Cleavage (Reagent K) This is a robust, general-purpose cocktail.

-

Prepare Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

-

Wash the dried peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[19]

-

Stir the mixture at room temperature for 1.5-2 hours.[5][19]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

The final stage of releasing and deprotecting the synthetic peptide.

Purification and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with various impurities from incomplete reactions or side reactions.[21][22] Therefore, purification is essential.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for peptide purification.[23][24][25][26] It separates peptides based on their hydrophobicity.[23][25] The crude peptide mixture is dissolved and injected onto a column with a non-polar stationary phase (e.g., C18-modified silica). A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides, with more hydrophobic peptides eluting later.[23]

-

Mass Spectrometry (MS): Once purified, mass spectrometry is the definitive method for confirming the identity of the synthetic peptide.[27][28] It provides a precise molecular weight measurement, which can be compared to the theoretical mass of the desired sequence to verify its successful synthesis.[3][27][29]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in life science research and drug development.[1][30][31] Its logical, cyclical nature, combined with a robust chemical foundation, allows for the routine synthesis of complex peptides. By understanding the causality behind each step—from resin selection and the mechanism of deprotection to the critical roles of coupling reagents and cleavage scavengers—researchers can troubleshoot effectively and optimize protocols to achieve high yields of pure product, thereby accelerating discovery and innovation.

References

-

CEM Corporation. (n.d.). Peptide Synthesis. Retrieved from CEM Corporation website. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology, 2821, 83-89. [Link]

-

Kashyap, M. K., & Pandey, A. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteins and Proteomics, 9(3), 169–179. [Link]

-

CEM Corporation. (n.d.). CEM Corporation Home. Retrieved from CEM Corporation website. [Link]

-

CEM Introduces New Breakthrough Technology for Microwave Peptide Synthesis. (2013). News-Medical.net.[Link]

-

CEM Corporation. (n.d.). Peptide Synthesizers. Retrieved from CEM Corporation website. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Springer Nature Experiments.[Link]

-

Deprotecting Fmoc Group Mechanism. (2022). YouTube.[Link]

-

Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.[Link]

-

Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.[Link]

-